3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide
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Overview
Description
3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide is a complex organic compound that features a cyclohexyl group, an imidazole ring, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using a cyclization reaction involving an amido-nitrile precursor.
Hydrazinylidene Formation: The hydrazinylidene moiety is introduced through a reaction between a hydrazine derivative and an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its imidazole ring, which is known for its biological activity.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as metronidazole and clotrimazole, which also contain the imidazole ring.
Hydrazine Derivatives: Compounds like hydralazine, which contain the hydrazine moiety.
Uniqueness
3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide is unique due to its combination of a cyclohexyl group, an imidazole ring, and a hydrazinylidene moiety, which may confer distinct biological and chemical properties .
Properties
Molecular Formula |
C17H29N5O |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide |
InChI |
InChI=1S/C17H29N5O/c1-14(15-6-3-2-4-7-15)10-17(23)20-13-22-21-9-5-8-16-11-18-12-19-16/h11-15,21H,2-10H2,1H3,(H,18,19)(H,20,22,23) |
InChI Key |
YDCPVRMSARUCJE-UHFFFAOYSA-N |
Isomeric SMILES |
CC(CC(=O)N/C=N/NCCCC1=CN=CN1)C2CCCCC2 |
Canonical SMILES |
CC(CC(=O)NC=NNCCCC1=CN=CN1)C2CCCCC2 |
Origin of Product |
United States |
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